molecular formula C16H17FN6O2S B2543314 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1171464-60-0

4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2543314
CAS RN: 1171464-60-0
M. Wt: 376.41
InChI Key: QGCVCHFQMWCSTF-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The core structure of benzenesulfonamide is modified with different substituents to enhance its interaction with biological targets, such as enzymes. In particular, these compounds have been studied for their inhibitory effects on carbonic anhydrases, which are enzymes that play a significant role in physiological processes like respiration and pH balance .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of different aromatic or heteroaromatic aldehydes with sulfonamides. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides was achieved by reacting substituted benzaldehydes with 4-hydrazinobenzenesulfonamide . Although the specific synthesis of this compound is not detailed in the provided papers, it is likely that a similar synthetic strategy was employed, involving the introduction of a fluorine substituent to enhance the compound's biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. Crystallographic studies have been conducted to determine the structural features that contribute to the binding of these compounds to carbonic anhydrase isozymes . The presence of a pyrimidinyl group, as seen in the compound of interest, suggests that it may fit into the active site of the enzyme, potentially forming hydrogen bonds or hydrophobic interactions that stabilize the inhibitor-enzyme complex.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The sulfonamide group, in particular, is known for its ability to form hydrogen bonds, which is a key interaction in the inhibition of carbonic anhydrases. The presence of a fluorine atom can also influence the reactivity of the compound, as fluorine is a highly electronegative atom that can affect the electronic distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and absorption, distribution, metabolism, and excretion (ADMET) profiles, are important for their potential as therapeutic agents. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT, have been used to predict these properties and to compare them with experimental data . The antimicrobial activity of these compounds has also been studied, indicating their potential for use in treating infections .

Scientific Research Applications

Antimicrobial and Antitumor Activity

Research on related sulfonamide compounds has shown promising antimicrobial and antitumor activities. For example, studies have synthesized and evaluated derivatives for their efficacy against various bacteria and fungi, revealing significant antimicrobial properties (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019). Additionally, sulfonamide derivatives have been designed and synthesized with low toxicity, showing potent antitumor agents, indicating a potential for future drug discovery (Z. Huang, Z. Lin, J. Huang, 2001).

Antidiabetic Agents

The synthesis and evaluation of fluoropyrazolesulfonylurea and thiourea derivatives have demonstrated significant antidiabetic activity. Preliminary screenings of these compounds revealed their potential as hypoglycemic agents, with favorable drug-like profiles for future drug discovery studies (H. Faidallah, M. M. Al-Mohammadi, K. Alamry, K. A. Khan, 2016).

Imaging Agents for Neurodegenerative Disorders

Compounds containing the sulfonamide moiety have been investigated for their potential as imaging agents for neurodegenerative disorders. Specific derivatives have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, suggesting their utility in positron emission tomography (PET) studies to explore neurodegenerative diseases (C. Fookes, T. Pham, F. Mattner, et al., 2008).

Anticancer and Anti-Inflammatory Agents

Novel derivatives incorporating the sulfonamide scaffold have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Research has identified compounds with promising activity against human tumor breast cell lines and significant inhibition of 5-lipoxygenase, an enzyme implicated in inflammation and cancer (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).

Future Directions

Compounds containing pyrazole and pyrimidine rings are of interest in medicinal chemistry due to their wide range of biological activities. Future research could explore the synthesis of similar compounds and investigate their biological activities .

properties

IUPAC Name

4-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-12-21-15(11-16(22-12)23-10-2-7-19-23)18-8-9-20-26(24,25)14-5-3-13(17)4-6-14/h2-7,10-11,20H,8-9H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVCHFQMWCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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